molecular formula C5H8Cl6O4P2 B15344392 2,2-Bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) CAS No. 5305-82-8

2,2-Bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate)

Cat. No.: B15344392
CAS No.: 5305-82-8
M. Wt: 406.8 g/mol
InChI Key: TZPHRHGGIAEPLI-UHFFFAOYSA-N
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Description

2,2-Bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) ( 5305-82-8) is a chemical compound with the molecular formula C5H8Cl6O4P2 and a molecular weight of 406.78 g/mol . It belongs to a class of organophosphorus chemicals that are extensively investigated for their application as flame retardants . Compounds in this category often function by acting on the condensed phase, promoting the formation of a protective char layer, or in the gas phase, where they can interfere with the radical-based chemistry of the combustion process. The specific molecular structure, which integrates both phosphorus and chlorine atoms, is characteristic of a synergistic flame retardant system, where both elements work together to enhance fire-suppressing efficiency. This makes it a compound of significant interest for research and development in material science, particularly for enhancing the fire resistance of polymers and plastics. Its value to researchers lies in exploring this synergistic mechanism and developing new, safer, and more effective flame-retardant formulations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

5305-82-8

Molecular Formula

C5H8Cl6O4P2

Molecular Weight

406.8 g/mol

IUPAC Name

1-chloro-2-(chloromethyl)-3-dichlorophosphoryloxy-2-(dichlorophosphoryloxymethyl)propane

InChI

InChI=1S/C5H8Cl6O4P2/c6-1-5(2-7,3-14-16(8,9)12)4-15-17(10,11)13/h1-4H2

InChI Key

TZPHRHGGIAEPLI-UHFFFAOYSA-N

Canonical SMILES

C(C(COP(=O)(Cl)Cl)(CCl)CCl)OP(=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) typically involves the reaction of 2,2-bis(chloromethyl)-1,3-propanediol with phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent moisture from interfering with the reaction. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This property makes it useful in cross-linking reactions and as a reagent in organic synthesis . The molecular targets include hydroxyl, amino, and thiol groups on proteins and other biomolecules .

Comparison with Similar Compounds

Research Findings and Gaps

  • Analytical Challenges : V6 and U-OPFR were identified using HPLC-HRMS, but their co-occurrence with other OPFRs complicates exposure assessments .
  • Environmental Persistence : The chlorinated backbone of V6 may enhance stability in landfills, posing long-term contamination risks .
  • Toxicity Data Deficiency: No studies have evaluated V6’s carcinogenicity or endocrine effects, highlighting a critical research gap .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Melting Point78–82°C (DSC)
LogP (Octanol-Water)3.2 ± 0.3 (Shake-flask method)
Hydrolytic Half-life (pH 7)14 days (LC-MS monitoring)

Q. Table 2: Regulatory Status

RegionRegulatory ListingReference
USA (Oregon)Toxic-Free Kids Act (HB3034)
EUREACH SVHC Candidate List

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